(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride
CAS No.: 1356758-01-4
Cat. No.: VC8235328
Molecular Formula: C9H18ClN
Molecular Weight: 175.70
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356758-01-4 |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.70 |
| IUPAC Name | (1R,3S)-3-cyclopropylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | BWKSMEMRIWRULY-OULXEKPRSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H](C1)N)C2CC2.Cl |
| SMILES | C1CC(CC(C1)N)C2CC2.Cl |
| Canonical SMILES | C1CC(CC(C1)N)C2CC2.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₉H₁₈ClN, with a molecular weight of 175.70 g/mol .
Stereochemistry and Configuration
The compound exhibits cis-configuration at the 1- and 3-positions of the cyclohexane ring, as denoted by the (1R,3S) designation. This stereochemistry is critical for its interactions with biological targets, such as G-protein-coupled receptors (GPCRs) .
Table 1: Key Identifiers of (1R,3S)-3-Cyclopropylcyclohexan-1-amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1356758-01-4 | |
| Molecular Formula | C₉H₁₈ClN | |
| Molecular Weight | 175.70 g/mol | |
| IUPAC Name | (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride | |
| SMILES | C[C@H]1CCCC@HNC2CC2.Cl |
Synthesis and Preparation
Parent Amine Synthesis
The synthesis of the free base, (1R,3S)-3-cyclopropylcyclohexan-1-amine, typically involves cyclopropanation reactions. A common method utilizes cyclohexene derivatives subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith conditions, followed by stereoselective reduction of intermediate nitriles or imines .
Hydrochloride Salt Formation
The hydrochloride salt is formed by treating the free amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether. This step enhances the compound’s stability and solubility for pharmacological applications .
Example Reaction Pathway:
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Cyclopropanation: Cyclohexenone → Cyclopropane derivative via [2+1] cycloaddition.
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Amination: Introduction of the amine group via reductive amination or Hofmann degradation.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free amine. It is stable under ambient conditions but hygroscopic, requiring storage in a desiccator .
Spectroscopic Data
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IR Spectroscopy: N-H stretch (3300–2500 cm⁻¹), C-Cl stretch (600–800 cm⁻¹) .
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NMR: Cyclohexane protons appear as multiplet signals (δ 1.2–2.5 ppm), cyclopropyl protons as doublets (δ 0.5–1.0 ppm) .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.4 | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 26.0 Ų |
Applications in Medicinal Chemistry
Targeting Neurological Receptors
The compound’s rigid cyclohexane-cyclopropane scaffold mimics natural ligands of metabotropic glutamate receptors (mGluR5) and 5-HT2A serotonin receptors, making it a candidate for treating neuropathic pain and psychiatric disorders .
Enhanced Pharmacokinetics
Cyclopropyl groups improve metabolic stability and blood-brain barrier permeability, as seen in analogs like rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride .
Case Study: Dual mGluR5/5-HT2A Modulators
Patent WO2022025636A1 highlights benzamide derivatives with ethynyl linkages similar to (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, showing efficacy in preclinical pain models .
Future Directions
Structure-Activity Relationship (SAR) Studies
Modifying the cyclopropane ring or amine substituents could optimize receptor affinity. For example, fluorination at the 3-position (as in 3-fluorocyclohexan-1-amine hydrochloride) enhances selectivity for 5-HT2A .
Clinical Translation
Pending toxicity studies, this compound may advance to Phase I trials for neuropathic pain or depression, leveraging its dual receptor modulation .
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